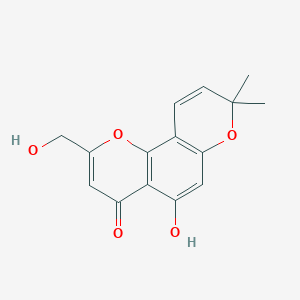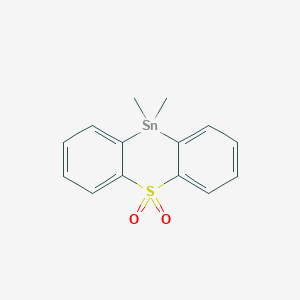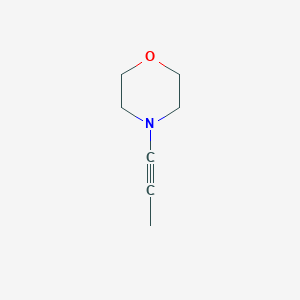
4-(1-Propynyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Propynyl)morpholine is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a morpholine derivative that has a propynyl group attached to it. It is a pale yellow liquid that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of 4-(1-Propynyl)morpholine is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes that are essential for the growth and survival of microorganisms and cancer cells. This leads to the death of these cells and prevents their proliferation.
Biochemical and Physiological Effects:
4-(1-Propynyl)morpholine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been found to have antiviral activity against certain viruses. In addition, 4-(1-Propynyl)morpholine has been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(1-Propynyl)morpholine in lab experiments include its low cost, high yield, and ease of synthesis. Additionally, the compound has been found to be stable under a wide range of conditions, making it suitable for use in various experiments. However, the limitations of using 4-(1-Propynyl)morpholine include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 4-(1-Propynyl)morpholine. One potential application is in the development of new antifungal, antibacterial, and antiviral drugs. The compound's potential use as a catalyst in organic synthesis reactions also warrants further investigation. Additionally, more studies are needed to fully understand the compound's mechanism of action and potential toxicity. Overall, 4-(1-Propynyl)morpholine has shown great potential for use in various fields of scientific research and warrants further investigation.
Synthesis Methods
The synthesis of 4-(1-Propynyl)morpholine involves the reaction of morpholine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in good yield. This method is simple, efficient, and cost-effective.
Scientific Research Applications
4-(1-Propynyl)morpholine has shown potential applications in various fields of scientific research. It has been studied extensively for its antifungal, antibacterial, and antiviral properties. The compound has also been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, 4-(1-Propynyl)morpholine has been studied for its potential use as a catalyst in organic synthesis reactions.
properties
CAS RN |
19006-26-9 |
|---|---|
Product Name |
4-(1-Propynyl)morpholine |
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
4-prop-1-ynylmorpholine |
InChI |
InChI=1S/C7H11NO/c1-2-3-8-4-6-9-7-5-8/h4-7H2,1H3 |
InChI Key |
SRMZPQYERFBYFG-UHFFFAOYSA-N |
SMILES |
CC#CN1CCOCC1 |
Canonical SMILES |
CC#CN1CCOCC1 |
synonyms |
Morpholine, 4-(1-propynyl)- (8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



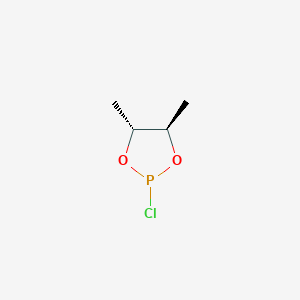
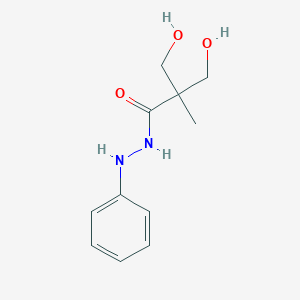
![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)


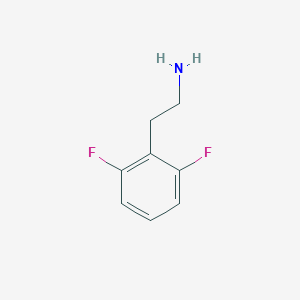
![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)
![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)
